1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
CAS No.: 108651-01-0
Cat. No.: VC2706157
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108651-01-0 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
| Standard InChI | InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15) |
| Standard InChI Key | NUUBNNNBFLEJOG-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1NC3=CC=CC=C3C2=O |
| Canonical SMILES | C1CNCC2=C1NC3=CC=CC=C3C2=O |
Introduction
Structure and Chemical Properties
1,3,4,5-Tetrahydrobenzo[b] naphthyridin-10(2H)-one is a complex heterocyclic compound belonging to the naphthyridine class of molecules. It features a tricyclic structure consisting of a benzo[b]naphthyridine core with a ketone group at the 10-position.
Physical and Chemical Characteristics
The compound possesses the following properties:
The structure consists of a benzo[b]naphthyridine core with a partially saturated ring system, where a ketone group is attached at the 10-position. This arrangement contributes to the compound's unique chemical reactivity and biological properties.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one and its derivatives. The following sections outline the major approaches reported in the literature.
Condensation Reactions
One common approach involves the condensation of 2-amino-5-cyanobenzoic acid with appropriate N-substituted piperidin-4-one in the presence of POCl₃. This reaction typically proceeds through intermediates that undergo further modifications to yield the final tricyclic naphthyridine structure .
Thermal Rearrangement
Another synthetic route involves thermal rearrangement of appropriate precursors. When specific chromeno[2,3-b]pyridine derivatives are heated at 150°C in DMSO, 5,6,7,8,9,10-hexahydrobenzo[b] naphthyridines can be isolated with yields up to 98% . This method demonstrates the potential for high-yield synthesis under thermal conditions.
Nucleophilic Substitution Approach
Structural Modifications and Derivatives
The 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one scaffold serves as a platform for the development of numerous derivatives with enhanced properties and biological activities.
Common Derivatives
Several derivatives of the parent compound have been synthesized and studied:
Structure-Activity Relationship
Biological Activity and Applications
1,3,4,5-Tetrahydrobenzo[b] naphthyridin-10(2H)-one and its derivatives exhibit a range of biological activities, making them valuable candidates for drug development.
Phosphodiesterase 5 (PDE5) Inhibition
One of the most notable biological activities of compounds based on the 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one scaffold is their ability to inhibit phosphodiesterase 5 (PDE5). Certain derivatives have shown exceptional potency, with IC₅₀ values in the nanomolar or even picomolar range .
For example, compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] naphthyridine-8-carbonitrile) exhibited an IC₅₀ value of 0.056 nM, demonstrating excellent in vitro potency as a PDE5 inhibitor . This exceptional activity makes these compounds promising candidates for the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension.
Monoamine Oxidase (MAO) Inhibition
Recent research has also investigated the potential of 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one derivatives as inhibitors of monoamine oxidase (MAO), particularly MAO B. Studies have shown that certain derivatives, especially those with arylethynyl substituents, can achieve IC₅₀ values in the low micromolar range .
For instance, the 1-(2-(4-fluorophenyl)ethynyl) analog achieved an IC₅₀ of 1.35 μM against MAO B, approaching the potency of established MAO B inhibitors like pargyline . This activity suggests potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Central Nervous System (CNS) Effects
Some 10-substituted derivatives of 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one have been reported to possess CNS depressant activities . These compounds might have potential applications as anxiolytics, sedatives, or hypnotics, although further research is needed to fully characterize their effects and mechanisms of action in the central nervous system.
| Therapeutic Area | Potential Applications | Key Derivatives |
|---|---|---|
| Cardiovascular Disorders | Erectile dysfunction, Pulmonary arterial hypertension | PDE5 inhibitors (e.g., compound 6c) |
| Neurodegenerative Diseases | Alzheimer's disease, Parkinson's disease | MAO B inhibitors (e.g., 1-(2-(4-fluorophenyl)ethynyl) analog) |
| Psychiatric Disorders | Anxiety, Insomnia | CNS depressants (10-substituted derivatives) |
| Anti-inflammatory | Various inflammatory conditions | Under investigation |
| Antimicrobial | Bacterial infections | Compounds containing 1,8-naphthyridine moiety |
Future Directions and Challenges
Optimization of Synthesis Routes
While several synthetic approaches have been developed for 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one and its derivatives, there remains a need for more efficient, scalable, and environmentally friendly processes. Recent advances in green chemistry methodologies, such as the use of water as a reaction medium with biocompatible catalysts, might offer promising alternatives for the synthesis of these compounds .
Expanding the Diversity of Derivatives
The exploration of novel derivatives with diverse substituents at various positions of the 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one scaffold could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties. This approach might also uncover new biological activities beyond those currently known.
Clinical Development
Despite the promising preclinical data, the progression of 1,3,4,5-tetrahydrobenzo[b] naphthyridin-10(2H)-one derivatives to clinical studies remains a significant challenge. Issues such as toxicity, off-target effects, and pharmacokinetic limitations need to be addressed through careful optimization of lead compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume